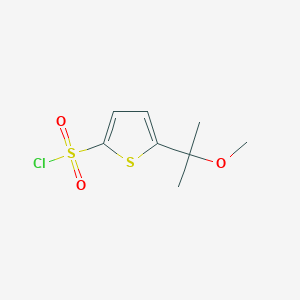
5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methoxypropyl group and a sulfonyl chloride group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride typically involves the introduction of the sulfonyl chloride group to the thiophene ring. One common method is the chlorosulfonation of 5-(2-Methoxy-2-propyl)thiophene. This reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the sulfonating agent, under controlled temperature conditions to prevent overreaction and degradation of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Oxidized Thiophenes: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride involves its reactivity towards nucleophiles and its ability to undergo electrophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can alter the biological activity and properties of the resulting compounds .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-sulfonyl Chloride: Similar in structure but lacks the methoxypropyl group.
5-Methylthiophene-2-sulfonyl Chloride: Contains a methyl group instead of a methoxypropyl group.
2-Thiophenesulfonyl Chloride: Similar sulfonyl chloride group but different substitution pattern on the thiophene ring.
Uniqueness
5-(2-Methoxy-2-propyl)thiophene-2-sulfonyl Chloride is unique due to the presence of the methoxypropyl group, which can influence its reactivity and properties. This structural feature can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other thiophene derivatives .
Propiedades
Fórmula molecular |
C8H11ClO3S2 |
|---|---|
Peso molecular |
254.8 g/mol |
Nombre IUPAC |
5-(2-methoxypropan-2-yl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO3S2/c1-8(2,12-3)6-4-5-7(13-6)14(9,10)11/h4-5H,1-3H3 |
Clave InChI |
CGIMFFCRQHSJCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(S1)S(=O)(=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B13704953.png)
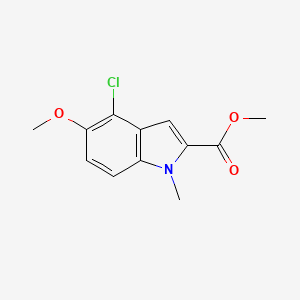

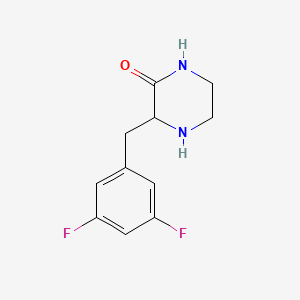
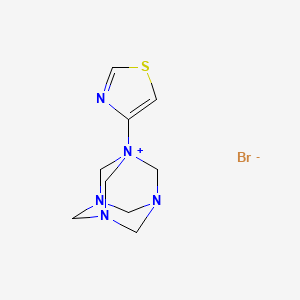
![3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)
![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13704986.png)
![N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide](/img/structure/B13704990.png)
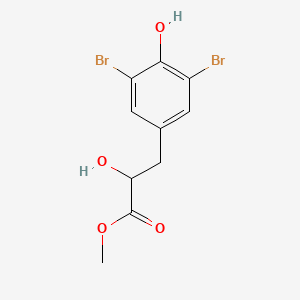
![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13705007.png)
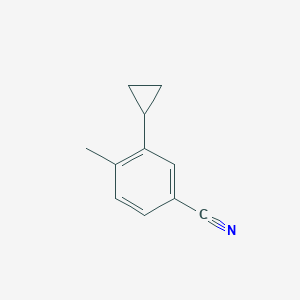


![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
